molecular formula C19H14NPS B14730544 4-(Diphenylphosphorothioyl)benzonitrile CAS No. 5032-60-0

4-(Diphenylphosphorothioyl)benzonitrile

Katalognummer: B14730544
CAS-Nummer: 5032-60-0
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: MRDSLCRDDLDFJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Diphenylphosphorothioyl)benzonitrile is a chemical compound known for its unique structure and properties It consists of a benzonitrile group attached to a diphenylphosphorothioyl moiety

Vorbereitungsmethoden

The synthesis of 4-(Diphenylphosphorothioyl)benzonitrile typically involves the reaction of benzonitrile with diphenylphosphorothioyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

4-(Diphenylphosphorothioyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzonitrile group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(Diphenylphosphorothioyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Diphenylphosphorothioyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal complexes, leading to various catalytic and biological effects. The pathways involved in these interactions are often studied using computational chemistry and spectroscopic techniques.

Vergleich Mit ähnlichen Verbindungen

4-(Diphenylphosphorothioyl)benzonitrile can be compared with other similar compounds such as:

    4-(Diphenylphosphoryl)benzonitrile: This compound has a phosphoryl group instead of a phosphorothioyl group, leading to different reactivity and applications.

    4-(Diphenylphosphinyl)benzonitrile:

Eigenschaften

CAS-Nummer

5032-60-0

Molekularformel

C19H14NPS

Molekulargewicht

319.4 g/mol

IUPAC-Name

4-diphenylphosphinothioylbenzonitrile

InChI

InChI=1S/C19H14NPS/c20-15-16-11-13-19(14-12-16)21(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H

InChI-Schlüssel

MRDSLCRDDLDFJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.